molecular formula C17H11ClF3N5O B2488751 5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034458-08-5

5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2488751
CAS No.: 2034458-08-5
M. Wt: 393.75
InChI Key: FPDPQOHTDXNDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H11ClF3N5O and its molecular weight is 393.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Indole moiety : Known for various biological activities including anticancer effects.
  • Triazolo-pyridine ring : Associated with inhibition of specific enzymes and pathways involved in cancer progression.

Molecular Formula

C15H13ClF3N5OC_{15}H_{13}ClF_3N_5O

Molecular Weight

Molecular Weight=363.75 g mol\text{Molecular Weight}=363.75\text{ g mol}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of IDO1 : Recent studies have shown that compounds similar to this one can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that is often exploited by tumors to evade immune detection. Inhibition of IDO1 can enhance the immune response against tumors .
  • Selectivity and Potency : Research indicates that derivatives of the triazolo-pyridine scaffold exhibit improved potency against IDO1 with IC50 values reaching the nanomolar range, suggesting that modifications to this compound could lead to enhanced therapeutic efficacy .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Colon Carcinoma (HCT-116) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 6.2 μM.
  • Breast Cancer (T47D) : Similar activity was noted with IC50 values around 27.3 μM for certain analogs .

Pharmacokinetics and Metabolism

The metabolic stability of this compound has been assessed through liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS). The findings suggest:

  • High metabolic stability with over 99% residual substrate after incubation with liver microsomes, indicating a low propensity for rapid metabolism .
  • Predominant metabolic pathways include aliphatic and aromatic hydroxylation, which are crucial for determining the pharmacokinetic profile of new drug candidates.

Case Study 1: IDO1 Inhibition

A study focused on the analogs derived from the triazolo-pyridine scaffold demonstrated that compounds similar to this compound showed promising results in enhancing immune responses in preclinical models. The study highlighted a specific derivative that achieved an IC50 value of 0.9 μM against IDO1 .

Case Study 2: Anticancer Activity

In another investigation involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated a dose-dependent increase in apoptotic markers in treated cells compared to controls, further supporting its potential as an anticancer agent .

Properties

IUPAC Name

5-chloro-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O/c18-10-3-4-12-9(6-10)7-13(23-12)16(27)22-8-14-24-25-15-11(17(19,20)21)2-1-5-26(14)15/h1-7,23H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDPQOHTDXNDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.